1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride
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Overview
Description
1-(9H-Carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride is a complex organic compound that features a carbazole moiety linked to a tetrahydrofuran ring through a propanol chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 9H-carbazole, tetrahydrofuran, and appropriate alkylating agents.
Step 1: Alkylation of 9H-carbazole with a suitable halogenated propanol derivative under basic conditions to form 1-(9H-carbazol-9-yl)propan-2-ol.
Step 2: The intermediate is then reacted with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in the propanol chain can undergo oxidation to form a ketone.
Reduction: The carbazole ring can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-one.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Various N-substituted derivatives depending on the alkyl or acyl group used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties due to the carbazole moiety.
Biology and Medicine:
- Potential applications in drug design, particularly as a scaffold for developing new pharmaceuticals.
- Investigated for its potential as an anticancer agent due to the bioactivity of carbazole derivatives.
Industry:
- Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
- Explored for use in polymer science as a monomer or additive to enhance material properties.
Mechanism of Action
The compound’s mechanism of action in biological systems often involves interaction with DNA or proteins, leading to inhibition of cellular processes. The carbazole moiety can intercalate into DNA, disrupting replication and transcription. The tetrahydrofuran ring may enhance solubility and cellular uptake, improving the compound’s efficacy.
Comparison with Similar Compounds
1-(9H-carbazol-9-yl)-3-aminopropan-2-ol: Lacks the tetrahydrofuran moiety, potentially reducing solubility and bioavailability.
1-(9H-carbazol-9-yl)-3-(methylamino)propan-2-ol: Similar structure but with a simpler amine group, which may affect its reactivity and applications.
Uniqueness: 1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride is unique due to the combination of the carbazole and tetrahydrofuran moieties, which confer distinct chemical and physical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(oxolan-2-ylmethylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c23-15(12-21-13-16-6-5-11-24-16)14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22;/h1-4,7-10,15-16,21,23H,5-6,11-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZVCBXJCCHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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